Methyl 4,6-dimethoxypicolinate
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Overview
Description
Methyl 4,6-dimethoxypicolinate: is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . . This compound is characterized by its two methoxy groups attached to the pyridine ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethoxypicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 4,6-dimethoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4,6-dimethoxypyridine-2-carboxylic acid.
Reduction: Formation of 4,6-dimethoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6-dimethoxypicolinate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 4,6-dimethoxypicolinate exerts its effects depends on its specific applicationThe methoxy groups and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 5,6-dimethoxypicolinate
- Methyl 3,5-dimethoxypicolinate
- Methyl 2,4-dimethoxypicolinate
Comparison: Methyl 4,6-dimethoxypicolinate is unique due to the specific positioning of its methoxy groups on the pyridine ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 4,6-dimethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-12-6-4-7(9(11)14-3)10-8(5-6)13-2/h4-5H,1-3H3 |
InChI Key |
OUZNLNAMQFSBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
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